molecular formula C9H15F2NO2 B12989313 Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate

Cat. No.: B12989313
M. Wt: 207.22 g/mol
InChI Key: LYQSWLZVFXJKKM-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with ethyl 2,2-difluoroacetate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the product. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate is unique due to its specific combination of the piperidine ring and the difluoroacetate group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10_{10}H12_{12}F2_2N\O\

Molecular Weight: 215.21 g/mol

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile. The presence of difluoromethyl groups contributes to its lipophilicity and stability.

This compound operates through several mechanisms:

  • Receptor Modulation: The piperidine moiety can interact with neurotransmitter receptors, potentially modulating synaptic transmission.
  • Enzyme Inhibition: The difluoroacetate group may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Bioavailability Enhancement: The fluorine atoms increase the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In a high-throughput screening against Mycobacterium tuberculosis, derivatives of piperidine showed varying degrees of activity, suggesting that modifications to the piperidine structure can enhance efficacy against bacterial strains .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar piperidine structures demonstrated significant inhibition of tumor growth in xenograft models without notable toxicity .

Case Studies and Research Findings

StudyFindings
High-throughput screening against M. tuberculosis Identified lead compounds with IC50 values ranging from 21 µM to 50 µMSuggests potential for development as an anti-tuberculosis agent
In vivo studies on anticancer activity Compound induced apoptosis in MV4-11 cells with IC50 values under 10 µMHighlights efficacy in targeting leukemia cells
SAR studies on piperidine derivatives Structural modifications led to enhanced activity against P2X receptorsIndicates the importance of structural optimization for therapeutic applications

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been investigated through various studies:

  • Absorption: The compound demonstrates good absorption characteristics due to its lipophilicity.
  • Distribution: It is distributed widely in tissues, which is beneficial for targeting systemic diseases.
  • Metabolism: The presence of fluorine enhances metabolic stability, reducing the rate of degradation in biological systems.
  • Excretion: Primarily excreted via renal pathways.

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-piperidin-4-ylacetate

InChI

InChI=1S/C9H15F2NO2/c1-2-14-8(13)9(10,11)7-3-5-12-6-4-7/h7,12H,2-6H2,1H3

InChI Key

LYQSWLZVFXJKKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCNCC1)(F)F

Origin of Product

United States

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